molecular formula C18H22N2O3S B3788342 [(3S,4S)-3-hydroxy-4-[methyl(thiophen-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

[(3S,4S)-3-hydroxy-4-[methyl(thiophen-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B3788342
M. Wt: 346.4 g/mol
InChI Key: AHBIPLQJSBCQCZ-IRXDYDNUSA-N
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Description

[(3S,4S)-3-hydroxy-4-[methyl(thiophen-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiophene group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-[methyl(thiophen-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Thiophene Group: This step often involves a substitution reaction where a thiophene derivative is introduced to the pyrrolidine ring.

    Attachment of the Methoxyphenyl Group: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The thiophene group can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Introduction of various functional groups on the thiophene ring.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology

In biological research, it can be used to study the interactions of small molecules with biological targets, potentially leading to the discovery of new drugs.

Medicine

The compound may have potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, it can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which [(3S,4S)-3-hydroxy-4-[methyl(thiophen-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,4S)-3-hydroxy-4-[methyl(thiophen-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is unique due to its combination of a pyrrolidine ring, thiophene group, and methoxyphenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-[methyl(thiophen-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-19(9-13-7-8-24-12-13)16-10-20(11-17(16)21)18(22)14-3-5-15(23-2)6-4-14/h3-8,12,16-17,21H,9-11H2,1-2H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBIPLQJSBCQCZ-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C2CN(CC2O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CSC=C1)[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3S,4S)-3-hydroxy-4-[methyl(thiophen-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
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[(3S,4S)-3-hydroxy-4-[methyl(thiophen-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
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[(3S,4S)-3-hydroxy-4-[methyl(thiophen-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Reactant of Route 4
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[(3S,4S)-3-hydroxy-4-[methyl(thiophen-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Reactant of Route 5
[(3S,4S)-3-hydroxy-4-[methyl(thiophen-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
[(3S,4S)-3-hydroxy-4-[methyl(thiophen-3-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

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